molecular formula C14H24O2 B12661898 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one CAS No. 94135-11-2

2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one

Cat. No.: B12661898
CAS No.: 94135-11-2
M. Wt: 224.34 g/mol
InChI Key: GKRBJMBHXBOAAL-UHFFFAOYSA-N
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Description

2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one is an organic compound with the molecular formula C14H24O2. It is a cyclopentanone derivative, characterized by the presence of a hexyl group and an oxopropyl group attached to the cyclopentanone ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with hexyl bromide and acetone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation and subsequent aldol condensation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxopropyl)cyclopentan-1-one: A structurally similar compound with a shorter alkyl chain.

    Cyclopentanone derivatives: Various derivatives with different substituents on the cyclopentanone ring

Uniqueness

2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one is unique due to its specific combination of a hexyl group and an oxopropyl group on the cyclopentanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

94135-11-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-hexyl-3-(2-oxopropyl)cyclopentan-1-one

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-13-12(10-11(2)15)8-9-14(13)16/h12-13H,3-10H2,1-2H3

InChI Key

GKRBJMBHXBOAAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(CCC1=O)CC(=O)C

Origin of Product

United States

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